N4-Acetylsulfanilamide: A Comprehensive Technical Guide to its Chemical Properties and Structure
N4-Acetylsulfanilamide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetylsulfanilamide, a key metabolite of sulfanilamide antibiotics, plays a crucial role in understanding the pharmacology and toxicology of this class of drugs. This document provides an in-depth technical overview of the chemical properties and structural features of N4-Acetylsulfanilamide. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of experimental workflows to facilitate a thorough understanding of this compound.
Chemical Structure and Identification
N4-Acetylsulfanilamide, with the systematic IUPAC name N-(4-sulfamoylphenyl)acetamide , is a derivative of sulfanilamide where one of the hydrogen atoms of the aniline amino group is replaced by an acetyl group.[1][2] This acetylation is a significant metabolic pathway for sulfanilamide in many organisms.
The structural identifiers for N4-Acetylsulfanilamide are summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide[1][2] |
| CAS Number | 121-61-9[3] |
| Molecular Formula | C8H10N2O3S[2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[2] |
| InChI | InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)[2] |
| InChIKey | PKOFBDHYTMYVGJ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of N4-Acetylsulfanilamide are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Weight | 214.24 g/mol [2] |
| Melting Point | 214-217 °C[3] |
| Boiling Point | 418.91 °C (at 101,325 Pa)[3] |
| Solubility | Slightly soluble in water.[3] Soluble in DMSO and methanol.[3] |
| pKa | 9.88 ± 0.12 (Predicted)[3] |
| Appearance | White to off-white solid[3] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of N4-Acetylsulfanilamide.
Synthesis of N4-Acetylsulfanilamide
A common laboratory synthesis of N4-Acetylsulfanilamide involves the acetylation of sulfanilamide.
Materials:
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Sulfanilamide
-
Acetic anhydride
-
Glacial acetic acid
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Sodium acetate
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Hydrochloric acid
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Ethanol
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Water
Procedure:
-
Dissolve sulfanilamide in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux.
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Cool the reaction mixture and pour it into cold water to precipitate the crude N4-Acetylsulfanilamide.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from ethanol and water to obtain pure N4-Acetylsulfanilamide.
Melting Point Determination (Capillary Method)
The melting point of N4-Acetylsulfanilamide can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the N4-Acetylsulfanilamide sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Solubility Determination (Gravimetric Method)
The solubility of N4-Acetylsulfanilamide in a given solvent can be determined by the gravimetric method.[4]
Procedure:
-
Prepare a saturated solution of N4-Acetylsulfanilamide in the desired solvent by adding an excess of the solid to the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the withdrawn sample completely.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/L or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of N4-Acetylsulfanilamide can be determined by potentiometric titration.[1][5]
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of N4-Acetylsulfanilamide of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of N4-Acetylsulfanilamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the amide proton, the sulfonamide protons, and the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in N4-Acetylsulfanilamide. Key vibrational frequencies would include:
-
N-H stretching vibrations for the amide and sulfonamide groups.
-
C=O stretching vibration of the amide group.
-
S=O stretching vibrations of the sulfonamide group.
-
Aromatic C-H and C=C stretching vibrations.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of N4-Acetylsulfanilamide. The tabulated data, along with the described experimental protocols and workflows, offer a valuable resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the continued study of sulfanilamide metabolism and for the development of new therapeutic agents.
